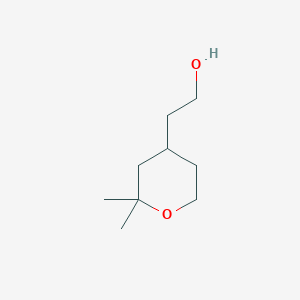
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol is an organic compound with the molecular formula C9H18O2 It is a derivative of tetrahydropyran, featuring a hydroxyl group attached to an ethyl side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol typically involves the reaction of 2,2-dimethyltetrahydropyran-4-one with suitable reagents to introduce the ethyl side chain and hydroxyl group. One common method involves the reduction of 2,2-dimethyltetrahydropyran-4-one using lithium aluminum hydride (LiAlH4) to yield the desired alcohol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reduction reactions using efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be further reduced to form different alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
2-(2,2-Dimethyloxan-4-yl)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research explores its potential as a building block for pharmaceutical compounds with therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to participate in hydrogen bonding and other interactions with enzymes and receptors, potentially influencing biological processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyltetrahydropyran-4-one: A precursor in the synthesis of 2-(2,2-Dimethyloxan-4-yl)ethan-1-ol.
2-(4-Benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)acetic acid:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both a tetrahydropyran ring and a hydroxyl group. This combination imparts distinct chemical reactivity and potential for diverse applications in synthesis and research .
Propriétés
Formule moléculaire |
C9H18O2 |
|---|---|
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
2-(2,2-dimethyloxan-4-yl)ethanol |
InChI |
InChI=1S/C9H18O2/c1-9(2)7-8(3-5-10)4-6-11-9/h8,10H,3-7H2,1-2H3 |
Clé InChI |
FXLLSPORYNKBOX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(CCO1)CCO)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















